Ethyl 2-(6-methoxypyrazin-2-YL)acetate

Description

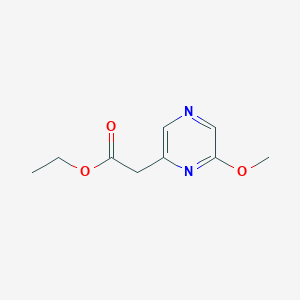

Ethyl 2-(6-methoxypyrazin-2-YL)acetate is an ester derivative featuring a pyrazine heterocycle substituted with a methoxy group at the 6-position and an ethyl acetate moiety at the 2-position. Pyrazine derivatives are valued in medicinal chemistry for their electronic properties and ability to participate in hydrogen bonding, which enhances interactions with biological targets .

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

ethyl 2-(6-methoxypyrazin-2-yl)acetate |

InChI |

InChI=1S/C9H12N2O3/c1-3-14-9(12)4-7-5-10-6-8(11-7)13-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

CTXKHSNHBQDHIH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CN=CC(=N1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxypyrazine-6-acetic acid ethyl ester can be synthesized through the esterification of 2-methoxypyrazine-6-acetic acid with ethanol in the presence of a mineral acid catalyst, such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of 2-methoxypyrazine-6-acetic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxypyrazine-6-acetic acid ethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-methoxypyrazine-6-acetic acid and ethanol.

Reduction: Reduction of the ester with lithium aluminum hydride can produce the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solutions are commonly used for hydrolysis reactions.

Reduction: Lithium aluminum hydride is a typical reducing agent for ester reduction.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Hydrolysis: 2-Methoxypyrazine-6-acetic acid and ethanol.

Reduction: The corresponding alcohol.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxypyrazine-6-acetic acid ethyl ester has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of flavors and fragrances due to its pleasant odor

Mechanism of Action

The mechanism of action of 2-methoxypyrazine-6-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrazine vs. Pyrimidine Derivatives

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): Structural Differences: Replaces pyrazine with pyrimidine (two nitrogen atoms at 1,3-positions vs. 1,4 in pyrazine). Functional Groups: Contains a thioether and thietan-3-yloxy group, introducing steric bulk and sulfur-based reactivity. Sulfur groups may enhance lipophilicity but reduce metabolic stability compared to the methoxy group in the target compound .

Pyrazine vs. Pyridazine Derivatives

- ETHYL 2-[3-(4-METHOXYSTYRYL)-6-OXO-1(6H)-PYRIDAZINYL]ACETATE (): Core Heterocycle: Pyridazine (two adjacent nitrogens) vs. pyrazine. Substituents: Styryl group with a para-methoxy substituent and a ketone.

Pyrazine vs. Imidazole-Fused Derivatives

- 2-(6-Methyl-2-nitro-8-oxoimidazo[1,2-a]pyrazin-7(8H)-yl)ethyl acetate (): Structure: Fused imidazo-pyrazine system with nitro and oxo groups. The fused ring system enhances rigidity, which could improve target selectivity but limit solubility .

Pyrazine vs. Pyridine Derivatives

- Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate ():

- Heterocycle : Pyridine (one nitrogen) vs. pyrazine.

- Substituents : Fluorine and methyl groups enhance electronegativity and lipophilicity.

- Applications : Fluorine’s presence may improve bioavailability and binding in CNS targets, but the lack of a second nitrogen reduces hydrogen-bonding capacity compared to pyrazine derivatives .

Triazole-Containing Analogs

- Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate (): Structure: Combines triazole and chloropyridine moieties. The triazole ring offers additional hydrogen-bonding sites but may introduce metabolic liabilities .

Comparative Data Table

| Compound Name | Core Heterocycle | Key Substituents | Molecular Weight | Notable Properties |

|---|---|---|---|---|

| Ethyl 2-(6-methoxypyrazin-2-YL)acetate | Pyrazine | 6-methoxy, ethyl acetate | ~224.23* | Balanced solubility, hydrogen-bonding |

| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | Pyrimidine | Thioether, thietan-3-yloxy | ~316.43 | High lipophilicity, sulfur reactivity |

| ETHYL 2-[3-(4-METHOXYSTYRYL)-6-OXO-1(6H)-PYRIDAZINYL]ACETATE | Pyridazine | Styryl, 4-methoxy, ketone | 314.34 | Planar structure, enhanced π-π interactions |

| Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate | Pyridine | 5-fluoro, 6-methyl | 197.21 | Improved bioavailability, CNS potential |

| Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate | Triazole + Pyridine | Chlorine, triazole | 266.68 | Electronegative, potential toxicity concerns |

*Calculated based on formula C₉H₁₂N₂O₃.

Key Findings and Implications

- Electronic Effects : Methoxy groups (as in the target compound) improve solubility compared to electron-withdrawing groups like nitro or chlorine .

- Heterocycle Choice : Pyrazine’s dual nitrogen atoms enhance hydrogen-bonding interactions relative to pyridine or pyrimidine, making it advantageous for targeting enzymes or receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.